REACTION_CXSMILES
|
C1CCC=CCCC=1.[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12].[CH:10]([CH:11]([CH3:13])[CH3:12])([CH3:14])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCC1
|
Name
|
Ir[P(RArF)3]
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(=C(C)C)C
|
Type
|
CUSTOM
|
Details
|
is stirred under hydrogen (1 atmosphere) for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1CCC=CCCC=1.[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12].[CH:10]([CH:11]([CH3:13])[CH3:12])([CH3:14])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCC1
|
Name
|
Ir[P(RArF)3]
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(=C(C)C)C
|
Type
|
CUSTOM
|
Details
|
is stirred under hydrogen (1 atmosphere) for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |